molecular formula C20H27N3O4 B12149367 tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12149367
M. Wt: 373.4 g/mol
InChI Key: DROMMJMLOOMZHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protective group and a 5-methoxyindole-acetyl substituent. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, or receptor modulators. Although direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., ) suggest typical synthetic routes involve coupling reactions (e.g., EDC/HOBt-mediated amidation) or palladium-catalyzed cross-couplings, followed by purification via column chromatography .

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[2-(5-methoxyindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-11-9-21(10-12-22)18(24)14-23-8-7-15-13-16(26-4)5-6-17(15)23/h5-8,13H,9-12,14H2,1-4H3

InChI Key

DROMMJMLOOMZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Introduction of the Acetyl Group

The piperazine’s 4-position is functionalized with an acetyl group via nucleophilic substitution. Two primary methods are employed:

Method A: Haloacetyl Chloride Reaction

  • Reagents : Chloroacetyl chloride or bromoacetyl chloride.

  • Conditions :

    • Base: Triethylamine or potassium carbonate (K₂CO₃).

    • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Temperature: 0–25°C for activation, followed by room temperature.

  • Mechanism :

    • The piperazine’s free amine at position 4 reacts with the haloacetyl chloride to form tert-butyl 4-(chloroacetyl/bromoacetyl)piperazine-1-carboxylate.

  • Yield : ~60–80%, depending on reaction efficiency.

Method B: Coupling with Activated Acetyl Derivatives

  • Reagents : Acetic anhydride or acetyl chloride.

  • Conditions :

    • Catalyst: 4-Dimethylaminopyridine (DMAP) or aluminum chloride (AlCl₃) for Friedel-Crafts acylation.

    • Solvent: THF or DCM.

  • Mechanism :

    • Direct acetylation of the piperazine’s amine, though this method is less selective compared to haloacetyl approaches.

Coupling with 5-Methoxyindole

The final step involves coupling the acetylated piperazine intermediate with 5-methoxyindole.

Nucleophilic Substitution

  • Reagents :

    • 5-Methoxyindole.

    • Base: Sodium hydride (NaH) or K₂CO₃.

  • Conditions :

    • Solvent: DMF or DMSO.

    • Temperature: 80–100°C.

  • Mechanism :

    • The indole’s NH group attacks the electrophilic carbon of the haloacetyl group, displacing the halide (Cl⁻/Br⁻) to form the desired acetyl bridge.

  • Yield : ~50–70%, influenced by steric hindrance and base strength.

Key Optimization Strategies

  • Base Selection : Strong bases like NaH enhance deprotonation of the indole’s NH, improving reaction kinetics.

  • Solvent Choice : Polar aprotic solvents (DMF/DMSO) stabilize intermediates and facilitate nucleophilic attack.

Alternative Synthetic Routes

One-Pot Acylation and Coupling

A streamlined approach involves acetylating the indole and coupling it to the piperazine in a single step:

  • Reagents :

    • Acetic anhydride or acetyl chloride.

    • Coupling agent: EDC/HOBt or DCC.

  • Conditions :

    • Solvent: THF or DCM.

    • Temperature: Room temperature.

  • Mechanism :

    • In situ acetylation of the indole followed by amide bond formation with the piperazine’s amine.

  • Yield : ~40–60%, with moderate efficiency due to competing side reactions.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (2:5–5:1) as the eluent.

  • Recrystallization : Ethyl acetate/n-hexane mixtures for final purification.

Analytical Data

Parameter Value
¹H NMR (CDCl₃, 400 MHz) δ 1.47 (s, 9H, Boc), 2.21 (s, 3H, CH₃), 4.28 (s, 2H, CH₂CO), 7.19–7.89 (m, indole protons)
MS (ESI+) m/z 412 [M+H]⁺ (calculated for C₂₁H₂₅N₃O₄)

Challenges and Solutions

Regioselectivity

  • Issue : Competing acetylation at the indole’s C-3 position.

  • Solution : Use protective groups (e.g., Boc) or catalysts like AlCl₃ to direct acylation to the NH.

Yield Optimization

  • Issue : Low yields due to steric hindrance.

  • Solution : Employ polar aprotic solvents and prolonged reaction times (12–24 hours).

Comparative Analysis of Methods

Method Advantages Disadvantages
Haloacetyl Substitution High regioselectivity, scalableRequires handling of toxic haloacetyl agents
One-Pot Coupling Simplified workflowModerate yields, side reactions
Friedel-Crafts Acylation Direct acetylationPoor selectivity for NH acylation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Acetylation of the indole derivative to introduce the acetyl group.
  • Final coupling reactions to yield the target compound.

Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent biological testing.

This compound exhibits various biological activities that make it a candidate for further investigation:

Anticancer Activity

Research has indicated that compounds with indole structures can exhibit anticancer properties. Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell division .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing piperazine and indole have been evaluated for their efficacy against various bacterial strains, with some showing promising results in inhibiting microbial growth .

Neuropharmacological Effects

Indole derivatives are often studied for their neuropharmacological effects. The presence of the piperazine ring may enhance interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Drug Development

As a lead compound, it serves as a basis for developing new pharmaceuticals targeting cancer and microbial infections. Its unique structure allows for modifications that can enhance potency and selectivity.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways involved in disease processes. Its ability to modulate biological targets makes it valuable in understanding disease mechanisms.

Pharmacological Research

Investigating its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and safety profile, essential for advancing to clinical trials.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating strong activity.
Antimicrobial EvaluationShowed promising antimicrobial activity against selected bacterial strains, suggesting potential as an antibiotic agent.
Neuropharmacological EffectsHighlighted interactions with neurotransmitter systems, indicating possible anxiolytic effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through:

    Binding to Receptors: The indole ring can mimic natural ligands and bind to receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: By interacting with cellular signaling pathways, the compound can influence cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 5-methoxyindolyl-acetyl substituent. Comparisons with analogous tert-butyl piperazine carboxylates reveal key differences in substituent chemistry and their implications:

Compound Name Substituent Key Features Reference
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-Chlorophenoxy-acetyl Electron-withdrawing Cl group; lower solubility in polar solvents.
tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)pentanoylpiperazine-1-carboxylate Thiophene-phenylpentanoyl Extended conjugation via thiophene; potential π-π stacking interactions.
tert-Butyl 4-[4-({4-[2-amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}amino)phenyl]piperazine-1-carboxylate Fluorophenyl-thiazolyl-pyrimidinyl Heterocyclic complexity; likely high binding affinity for biological targets.
tert-Butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate 5-Methoxyindolyl-acetyl Electron-donating methoxy group; enhanced solubility and H-bonding capacity. N/A

Key Observations:

  • Electronic Effects : The 5-methoxy group in the target compound is electron-donating, increasing electron density on the indole ring compared to electron-withdrawing groups (e.g., Cl in ). This may improve solubility in polar solvents (e.g., DCM, MeOH) and influence reactivity in subsequent functionalization steps.
  • Biological Relevance: Indole derivatives are known for interactions with serotonin receptors or enzyme active sites. The methoxy group may modulate binding specificity compared to non-indole analogs (e.g., thiophene in or pyrimidine in ).

Analytical Characterization

  • HRMS-TOF (): Used for precise mass confirmation of similar piperazine derivatives .
  • LCMS/1H NMR (): Standard for verifying purity and structural integrity .
  • Column Chromatography (): Purification with DCM:MeOH or cyclohexane:EtOAC gradients is common .

The target compound would require analogous characterization, with NMR peaks for the methoxy group (~δ 3.8 ppm) and indole protons (~δ 6.5–7.5 ppm) serving as diagnostic signals.

Biological Activity

Tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective D3 dopamine receptor agonist. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, including the acylation of piperazine derivatives with indole-based moieties. The compound's structure can be represented as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3

The molecular structure features a piperazine ring substituted with a tert-butyl group and an indole-derived acetyl moiety, which is essential for its biological activity.

Dopamine Receptor Agonism

Research has demonstrated that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). A study conducted using a β-arrestin recruitment assay indicated that various analogs of this compound were synthesized to optimize their binding affinity and selectivity for D3R over D2R. The results showed that certain modifications enhanced potency while reducing D2R antagonist activity, which is crucial for minimizing side effects associated with non-selective dopamine receptor modulation .

Table 1: Structure-Activity Relationship (SAR) Findings

Compound VariantD3R Binding Affinity (nM)D2R Binding Affinity (nM)Selectivity Ratio (D3/D2)
Original Compound503006
Variant A302508.33
Variant B2540016

Antioxidant Activity

In addition to its effects on dopamine receptors, related piperazine derivatives have shown antioxidant properties. For instance, compounds structurally similar to this compound demonstrated significant antioxidant activity in electroanalytical assays and DPPH radical scavenging tests . This suggests potential therapeutic applications in neuroprotection and other oxidative stress-related conditions.

Anxiolytic Effects

Behavioral studies have indicated that certain derivatives exhibit anxiolytic-like effects in animal models. Specifically, tests involving varying doses revealed that these compounds could decrease latency to sleep and increase sleep duration, suggesting central depressant activity without impairing motor function .

Case Study 1: Neuropharmacological Evaluation

In a controlled study, researchers evaluated the neuropharmacological effects of this compound in rodent models. The study found that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the open field test and elevated plus maze test. The results indicated a potential for therapeutic use in treating anxiety disorders.

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the antiproliferative effects of related compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents, indicating their potential as anticancer agents. For example, one derivative showed an IC50 of 3.0 µM against MCF-7 breast cancer cells, highlighting its efficacy .

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYieldSource
AmidationEDCI, HOAt, DMF, 25°C63–85%
DeprotectionHCl in dioxane, 0°C to RT>90%
Cross-CouplingPd₂dba₃, Xantphos, Cs₂CO₃, dioxane, 80°C43–63%

Advanced Question: How can contradictory crystallographic data be resolved during structural analysis?

Methodological Answer:
Contradictions in crystallographic data (e.g., disordered atoms, twinning) require advanced refinement tools:

  • Use SHELXL for high-resolution refinement, leveraging its robust handling of restraints and constraints for problematic regions .
  • Validate models with Rfree cross-validation and electron density maps (e.g., omit maps) to detect errors .
  • For twinned data, apply SHELXD for initial phasing and SHELXE for density modification .

Basic Question: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • HPLC : Ideal for separating polar by-products; use C18 columns with acetonitrile/water gradients .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–50% EtOAc) for intermediate purification .
  • Recrystallization : Ethanol/water mixtures improve purity for crystalline intermediates .

Advanced Question: How can reaction mechanisms be elucidated for key transformations (e.g., amidation, cross-coupling)?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use <sup>13</sup>C or <sup>15</sup>N labels in reactants to track bond formation via NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and intermediates .

Basic Question: What analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirm regiochemistry (e.g., indole C–H coupling patterns) .
  • Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (±2 ppm accuracy) .
  • IR Spectroscopy : Detect carbonyl stretches (e.g., 1680–1720 cm<sup>−1</sup> for Boc groups) .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Functional Group Modifications : Replace the 5-methoxyindole with halogenated analogs to assess bioactivity changes .
  • Biological Assays : Test binding affinity (e.g., IC50 in enzyme inhibition assays) and correlate with substituent electronic profiles .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., receptors, kinases) .

Basic Question: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : –20°C under inert gas (Ar/N2) to prevent hydrolysis of the Boc group .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Question: How can polymorphism impact crystallographic data interpretation?

Methodological Answer:

  • Screening : Use solvent-drop grinding to identify polymorphs .
  • Refinement : Apply anisotropic displacement parameters in SHELXL to model disorder .
  • Thermal Analysis : DSC/TGA differentiate polymorphic forms by melting/decomposition profiles .

Basic Question: How can synthetic by-products be minimized during coupling reactions?

Methodological Answer:

  • Stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., EDCI) to drive reactions to completion .
  • Additives : DMAP or HOAt suppress racemization in amidation .

Advanced Question: What strategies address contradictory bioactivity data in derivative studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to rule out false positives .
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .
  • Meta-Analysis : Compare datasets across analogs to identify conserved pharmacophores .

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